![molecular formula C9H14ClNO2 B2616481 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride CAS No. 1214728-58-1](/img/structure/B2616481.png)
2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride” is a chemical compound with the CAS Number: 1214728-58-1 . It has a molecular weight of 203.67 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(aminomethyl)phenoxy)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Research has shown that compounds structurally related to 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride, such as tyrosol and hydroxytyrosol, exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds, found in olives, olive oil, and wine, have been the target of several studies for their potential therapeutic applications, including in dentistry for their anti-inflammatory and antioxidant activities (Ramos et al., 2020).
Ethanol Metabolism and Toxicity
Studies have documented the biological actions of ethanol through multiple receptors, including ion channels sensitive to ethanol concentrations. Understanding the modulation of receptor desensitization by ethanol is crucial for comprehending alcohol pharmacology and its effects in the body, offering insights into the molecular and behavioral tolerance to ethanol (Dopico & Lovinger, 2009). This research area may utilize similar compounds for studying interactions with biological molecules and pathways.
Bioethanol Production from Biomass
The compound's potential role in the bioethanol production process, particularly in the enzymatic hydrolysis and fermentation stages, could be an area of research interest. Compounds with similar chemical properties may facilitate or inhibit these processes, impacting the yield and efficiency of bioethanol production. Research on the fermentation of carbohydrates from lignocellulosic biomass to produce second-generation ethanol emphasizes the economic and environmental benefits of utilizing renewable resources, highlighting the need to overcome inhibitors such as organic acids, furans, and phenolics present in biomass hydrolysates (Soares et al., 2022).
Pharmaceutical and Nutraceutical Applications
Compounds like chlorogenic acid, which shares functional similarities with 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride, have been studied for their pharmacological effects, including antioxidant, anti-cancer, antimicrobial, antiviral, and anti-inflammatory activities. These studies suggest potential applications in developing pharmaceuticals and nutraceuticals targeting metabolic syndrome and associated disorders (Naveed et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCPKNJQDEYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)

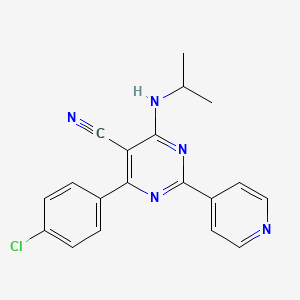
![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)
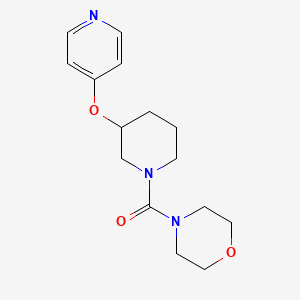
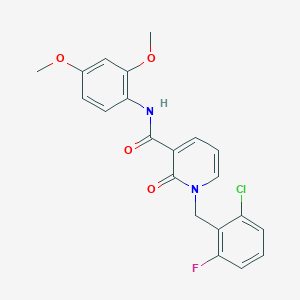
![2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2616412.png)
![2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B2616413.png)
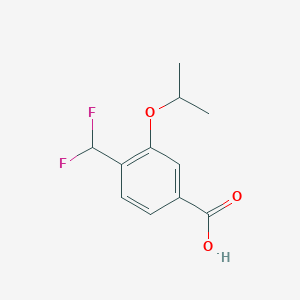

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)
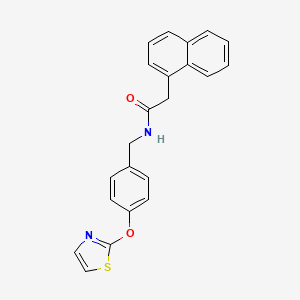
![Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate](/img/structure/B2616420.png)